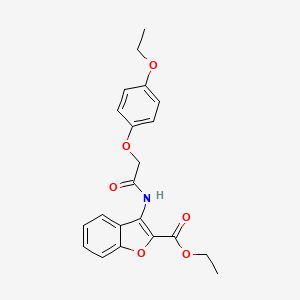

Ethyl 3-(2-(4-ethoxyphenoxy)acetamido)benzofuran-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

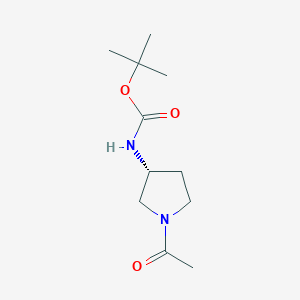

Ethyl 3-(2-(4-ethoxyphenoxy)acetamido)benzofuran-2-carboxylate is a chemical compound with the molecular formula C21H21NO6 and a molecular weight of 383.4. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves the use of transition metal catalysts . For instance, the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling provides one of the methods that are useful for the preparation of benzofuran-3-carboxylate esters .Molecular Structure Analysis

The molecular structure of Ethyl 3-(2-(4-ethoxyphenoxy)acetamido)benzofuran-2-carboxylate is based on the benzofuran scaffold, which is a common structure in many biologically active compounds . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

Benzofuran derivatives, including Ethyl 3-(2-(4-ethoxyphenoxy)acetamido)benzofuran-2-carboxylate, can undergo various chemical reactions. For example, a nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones can produce benzofuran derivatives .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Benzofuran Derivatives

Benzofuran derivatives, including Ethyl 3-(2-(4-ethoxyphenoxy)acetamido)benzofuran-2-carboxylate, are synthesized for various applications, ranging from materials science to pharmaceuticals. Suzuki (1985) discusses the synthesis of 2,3-dihydrobenzofurans from ethyl 2-acylphenoxyacetates, highlighting methodologies that could potentially apply to the synthesis of our compound of interest (Tsuneo Suzuki, 1985).

Crystal and Molecular Structure Analysis

The crystal and molecular structures of related compounds provide insight into the physical characteristics that can influence the chemical reactivity and biological activity of benzofuran derivatives. For example, studies by Kaur et al. (2012) on ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate and its analogs contribute to understanding how structural variations affect these properties (M. Kaur et al., 2012).

Biological Activities of Benzofuran Derivatives

The biological activities of benzofuran derivatives are of significant interest in medicinal chemistry. Mubarak et al. (2007) explored new benzofuran derivatives for their in vitro anti-HIV activities, revealing the potential therapeutic applications of these compounds (M. Mubarak et al., 2007).

Chemical Transformations and Applications

Research into the chemical transformations of benzofuran derivatives opens up pathways to novel compounds with potential applications. For instance, the work by Maimone and Buchwald (2010) on the O-arylation of ethyl acetohydroximate to synthesize substituted benzofurans highlights the versatility of benzofuran derivatives in organic synthesis (T. Maimone & S. Buchwald, 2010).

Supramolecular Assemblies

Benzofuran derivatives play a role in the development of supramolecular assemblies, which have applications in materials science. The creation of supramolecular liquid-crystalline networks by Kihara et al. (1996) demonstrates the utility of benzofuran and related compounds in designing new materials with specific properties (H. Kihara et al., 1996).

Mecanismo De Acción

While the specific mechanism of action for Ethyl 3-(2-(4-ethoxyphenoxy)acetamido)benzofuran-2-carboxylate is not mentioned in the search results, benzofuran derivatives have been found to have antimicrobial properties . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

Direcciones Futuras

Benzofuran and its derivatives, including Ethyl 3-(2-(4-ethoxyphenoxy)acetamido)benzofuran-2-carboxylate, have attracted considerable attention due to their wide range of biological and pharmacological applications . Future research will likely focus on the discovery of new drugs in the fields of drug invention and development . There is a need to collect the latest information in this promising area to provide a deeper insight, so that its full therapeutic potential can be utilized for the treatment of microbial diseases .

Propiedades

IUPAC Name |

ethyl 3-[[2-(4-ethoxyphenoxy)acetyl]amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-3-25-14-9-11-15(12-10-14)27-13-18(23)22-19-16-7-5-6-8-17(16)28-20(19)21(24)26-4-2/h5-12H,3-4,13H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNHEGJLZDYDNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2-(4-ethoxyphenoxy)acetamido)benzofuran-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(tert-butyl)benzamide](/img/structure/B2728399.png)

![[3-(Morpholin-4-yl)thiolan-3-yl]methanamine hydrochloride](/img/structure/B2728400.png)

![2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2728412.png)

![3,5-Dimethyl-4-(((2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)isoxazole](/img/structure/B2728414.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2728417.png)

![6-[(2-Methoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B2728420.png)

![3-chloro-N-[5-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2728421.png)